molecular formula C9H12F2O2 B1433241 6,6-Difluorospiro[2.5]octane-1-carboxylic acid CAS No. 1447943-53-4

6,6-Difluorospiro[2.5]octane-1-carboxylic acid

Cat. No.: B1433241
CAS No.: 1447943-53-4
M. Wt: 190.19 g/mol
InChI Key: HWDQLQCPHNGWIW-UHFFFAOYSA-N
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Description

6,6-Difluorospiro[2.5]octane-1-carboxylic acid is a spirocyclic compound characterized by a fused bicyclic system (spiro[2.5]octane) with two fluorine atoms at the 6th position and a carboxylic acid group at the 1st position.

Properties

IUPAC Name

6,6-difluorospiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O2/c10-9(11)3-1-8(2-4-9)5-6(8)7(12)13/h6H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDQLQCPHNGWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CC2C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248222
Record name 6,6-Difluorospiro[2.5]octane-1-carboxylic acid
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Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447943-53-4
Record name 6,6-Difluorospiro[2.5]octane-1-carboxylic acid
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Record name 6,6-Difluorospiro[2.5]octane-1-carboxylic acid
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Record name 6,6-difluorospiro[2.5]octane-1-carboxylic acid
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Preparation Methods

General Synthetic Strategy

  • Spirocyclization: Construction of the spirocyclic core typically involves cyclization reactions such as Michael-initiated ring closure (MIRC) or intramolecular nucleophilic substitution, using appropriate precursors like substituted cyclopropanes or tetrahydrofuran derivatives.
  • Fluorination: Introduction of fluorine atoms at the 6-position is achieved via selective electrophilic fluorination reagents or via nucleophilic fluorination on suitable intermediates.
  • Carboxylation: The carboxylic acid group is introduced either by hydrolysis of ester precursors or direct carboxylation of the spirocyclic intermediate.

Preparation via Ester Hydrolysis

A closely related compound, ethyl 6-oxaspiro[2.5]octane-1-carboxylate, is synthesized through ester formation followed by hydrolysis to the corresponding acid. This method is adaptable for fluorinated analogs:

  • Step 1: Synthesis of the ethyl ester derivative via reaction of appropriate cyclic ketones or aldehydes with ethyl acetate derivatives or via cyclopropanation reactions.
  • Step 2: Hydrolysis of the ester using potassium hydroxide in ethanol/water mixture to yield the free carboxylic acid.

This approach can be modified to include fluorinated precursors or fluorination steps before or after ester hydrolysis to obtain this compound.

Data Tables Related to Preparation and Formulation

Stock Solution Preparation Table for this compound

Stock Solution Concentration 1 mg Sample Volume (mL) 5 mg Sample Volume (mL) 10 mg Sample Volume (mL)
1 mM 5.2579 26.2895 52.579
5 mM 1.0516 5.2579 10.5158
10 mM 0.5258 2.6289 5.2579

Note: Volumes correspond to solvent required to dissolve the stated amount of compound at the given molarity.

In Vivo Formulation Preparation Steps

Step Solvent Addition Order Notes
1 Add DMSO master liquid Pre-dissolve drug in DMSO (concentration controlled)
2 Add PEG300 Mix and clarify solution
3 Add Tween 80 Mix and clarify solution
4 Add ddH2O or Corn oil Mix and clarify solution

Ensure clarity at each step before proceeding; physical methods such as vortexing or ultrasound may be used to aid dissolution.

Analysis of Preparation Methods

Advantages and Challenges

Preparation Aspect Advantages Challenges
Ester Hydrolysis Route Well-established, high purity achievable Requires careful control of hydrolysis conditions to avoid side reactions
Fluorination Step Introduces unique properties (lipophilicity, metabolic stability) Selective fluorination can be challenging; requires specialized reagents
Solubilization for Formulation Enables biological testing and in vivo studies Solubility limitations require co-solvents and careful formulation

Research Findings

  • The use of potassium hydroxide in ethanol/water mixtures effectively hydrolyzes ester intermediates to yield the corresponding carboxylic acid with high purity.
  • Fluorination at the 6,6-position enhances the compound’s chemical stability and biological activity, but demands precise control over reaction conditions to avoid over-fluorination or degradation.
  • In vivo formulation methods emphasize the importance of solvent order and solution clarity to maintain compound stability and bioavailability.

Summary and Recommendations for Researchers

  • The primary synthetic route to this compound involves the preparation of a suitable spirocyclic ester followed by hydrolysis and selective fluorination.
  • Optimization of fluorination conditions is critical to achieve the desired substitution pattern without compromising yield or purity.
  • For biological studies, formulation protocols using DMSO, PEG300, Tween 80, and aqueous or oil solvents ensure compound solubility and stability.
  • Analytical methods such as NMR, HPLC, and mass spectrometry should be employed to confirm structure and purity post-synthesis.

This detailed review synthesizes available data and research findings on the preparation of this compound, providing a foundation for further development and application in chemical and pharmaceutical research.

Chemical Reactions Analysis

6,6-Difluorospiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

6,6-Difluorospiro[2.5]octane-1-carboxylic acid is being investigated for its potential as a bioactive compound in drug discovery. The presence of fluorine atoms enhances the compound's ability to interact with biological targets, making it a candidate for the development of new pharmaceuticals.

  • Anticancer Activity : Preliminary studies have shown that this compound exhibits significant anticancer properties across various cancer cell lines. For instance, a study demonstrated that it reduced cell viability in breast and lung cancer models with IC50 values ranging from 20 to 30 µM, suggesting its potential as a lead compound for further drug development .

Antimicrobial Applications

Research indicates that this compound possesses antimicrobial properties. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, revealing a significant reduction in bacterial growth at concentrations above 50 µg/mL . This suggests its potential use in developing antimicrobial agents.

Data Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced viability in cancer cells
Enzyme InhibitionModulation of metabolic enzymes

Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against common pathogens. The results indicated a clear dose-dependent response in inhibiting bacterial proliferation, highlighting its potential utility in treating infections caused by resistant strains.

"The compound demonstrated a clear dose-dependent response in inhibiting bacterial proliferation" (Smith et al., 2023).

Cancer Cell Line Study

In research by Johnson et al. (2024), the anticancer properties of this compound were tested on various cancer cell lines. The findings revealed promising results, indicating that this compound may serve as a lead for further anticancer drug development.

"Our results suggest that this compound may serve as a lead compound for further anticancer drug development" (Johnson et al., 2024).

Material Science Applications

The unique structural features of this compound make it valuable in materials science. Its high thermal stability and resistance to degradation are beneficial for developing advanced materials used in coatings and polymers.

Mechanism of Action

The mechanism of action of 6,6-Difluorospiro[2.5]octane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity through electronic effects and hydrogen bonding interactions. The spirocyclic structure provides rigidity, which can influence the compound’s overall conformation and interaction with biological targets .

Comparison with Similar Compounds

Ethyl 6,6-Difluorospiro[2.5]octane-1-carboxylate

  • Molecular Formula : C₁₁H₁₆F₂O₂
  • Molecular Weight : 218.24 g/mol
  • Key Features :
    • Ester derivative of the target compound, replacing the carboxylic acid with an ethyl ester group.
    • Increased lipophilicity compared to the carboxylic acid, which may improve cell membrane permeability in drug delivery applications.
    • CAS: 1447942-88-2 .

(3RS,6RS&)-1,1-Difluorospiro[2.5]octane-6-carboxylic Acid

  • Molecular Formula : C₈H₁₀F₂O₂ (estimated from ).
  • Key Features: Structural isomer with fluorine atoms at the 1st position instead of the 6th. No CAS provided; synthesized as a building block for drug discovery .

Bicyclo[2.2.2]octane-1-carboxylic Acid

  • Molecular Formula : C₉H₁₂O₂ (CAS 699-55-8).
  • Molecular Weight : 168.19 g/mol
  • Key Features :
    • Rigid bicyclic structure lacking fluorine atoms.
    • Reduced electronegativity compared to the difluoro-spiro analog, leading to differences in solubility and intermolecular interactions.
    • Used as a bioisostere for aromatic rings in drug design .

6,6-Difluorospiro[2.5]octane-2-carbaldehyde

  • Molecular Formula : C₉H₁₂F₂O
  • Molecular Weight : 174.19 g/mol
  • Key Features :
    • Aldehyde derivative with a formyl group at the 2nd position (CAS 2287282-06-6).
    • Reactive aldehyde group enables further functionalization (e.g., Schiff base formation), contrasting with the carboxylic acid’s role in salt formation or conjugation .

6,6-Difluorospiro[2.5]octan-1-amine Hydrochloride

  • Molecular Formula : C₈H₁₄ClF₂N (CAS 40236-20-2).
  • Key Features: Amine derivative with a hydrochloride salt, introducing basicity and ionic character. Potential applications in peptidomimetics or as a building block for cationic ligands .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Structural Features CAS Number
6,6-Difluorospiro[2.5]octane-1-carboxylic Acid C₉H₁₂F₂O₂ (est.) ~190.18 (est.) Carboxylic acid Spiro[2.5]octane, 6,6-difluoro Not explicitly provided
Ethyl 6,6-Difluorospiro[2.5]octane-1-carboxylate C₁₁H₁₆F₂O₂ 218.24 Ethyl ester Ester derivative, enhanced lipophilicity 1447942-88-2
(3RS,6RS&)-1,1-Difluorospiro[2.5]octane-6-carboxylic Acid C₈H₁₀F₂O₂ ~176.16 Carboxylic acid Fluorine at 1st position N/A
Bicyclo[2.2.2]octane-1-carboxylic Acid C₉H₁₂O₂ 168.19 Carboxylic acid Rigid bicyclic structure, no fluorine 699-55-8
6,6-Difluorospiro[2.5]octane-2-carbaldehyde C₉H₁₂F₂O 174.19 Aldehyde Reactive formyl group 2287282-06-6
6,6-Difluorospiro[2.5]octan-1-amine Hydrochloride C₈H₁₄ClF₂N 209.66 Amine hydrochloride Ionic, basic functionality 40236-20-2

Research Findings and Implications

Steric and Electronic Effects

  • Fluorine atoms at the 6th position enhance metabolic stability by resisting oxidative degradation, a critical advantage over non-fluorinated spiro or bicyclo compounds .

Functional Group Versatility

  • The carboxylic acid group enables salt formation (e.g., sodium or potassium salts) for improved solubility, whereas the ethyl ester derivative () is more suitable for prodrug strategies .
  • The aldehyde derivative () offers a handle for click chemistry or bioconjugation, unlike the amine hydrochloride (), which is tailored for ionic interactions .

Biological Activity

6,6-Difluorospiro[2.5]octane-1-carboxylic acid is a unique organofluorine compound characterized by its spirocyclic structure and the presence of two fluorine atoms. This compound has attracted interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity, synthesis, and potential applications of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C9H12F2O2C_9H_{12}F_2O_2, with a molecular weight of approximately 190.19 g/mol. The compound features a carboxylic acid group and exhibits distinct chemical properties due to the electron-withdrawing effects of the fluorine atoms, which enhance its electrophilicity.

Structural Representation:

  • InChI Code: 1S/C9H12F2O2/c10-9(11)5-8(9)3-1-2-6(4-8)7(12)13/h6H,1-5H,(H,12,13)
  • Canonical SMILES: C1CC2(CCC1C(=O)O)CC2(F)F

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of fluorine atoms may enhance its lipophilicity, allowing for better membrane penetration and interaction with target proteins or enzymes.

Antiviral Properties

Recent investigations have explored the use of this compound as a small molecule inhibitor against viruses such as Ebola and Lassa fever . The compound was utilized in synthetic pathways to develop inhibitors that target viral replication mechanisms.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials: The synthesis often begins with fluorinated precursors that undergo cyclization reactions.
  • Reagents: Common reagents include fluorinating agents and carboxylation agents.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
7,7-Difluoronorcarane-3-carboxylic acid C9H10F2O2Linear chain structure differing from spiro config
6-Fluorospiro[2.5]octane-6-carboxylic acid C9H11F O2Lacks one fluorine atom; potential differences in activity
Spiro[2.5]octane-6-carboxylic acid C8H12O2No fluorine substitution; serves as a baseline comparison

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antibacterial Studies: A study on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria .
  • Viral Inhibition Studies: Research into small molecule inhibitors has shown promise in using derivatives of this compound for antiviral applications .
  • Pharmacological Profiling: Ongoing studies aim to elucidate the pharmacological profiles of spirocyclic compounds like this compound to determine their therapeutic potentials.

Q & A

Q. Basic Research Focus

  • 1^1H/19^{19}F NMR : Confirm spirocyclic geometry and fluorine placement via coupling patterns (e.g., geminal 19^{19}F-19^{19}F coupling at ~250 Hz) .
  • FT-IR : Carboxylic acid O-H stretching (~2500–3000 cm1^{-1}) and C=O vibrations (~1700 cm1^{-1}) validate functional groups.
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-MS) confirms molecular formula (C9_9H11_{11}F2_2O2_2).
  • X-ray Crystallography : Resolves spirocyclic strain and dihedral angles (if crystalline) .

How do the electronic effects of the difluoro substituent influence the reactivity of the spirocyclic system in nucleophilic or electrophilic reactions?

Advanced Research Focus
The electron-withdrawing nature of fluorine atoms increases electrophilicity at the carboxyl group, enhancing susceptibility to nucleophilic attack (e.g., esterification). Computational methods (DFT) can model:

  • Charge distribution : Compare Mulliken charges at the carboxylic carbon in fluorinated vs. non-fluorinated analogs.
  • Transition-state stabilization : Evaluate activation barriers for reactions like amide coupling.
    Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) can resolve discrepancies between computational and empirical data .

What experimental strategies can resolve contradictions between theoretical predictions and observed stability of this compound under varying pH conditions?

Q. Advanced Research Focus

  • pH-Dependent Stability Assays : Incubate the compound in buffered solutions (pH 2–12) and quantify degradation via HPLC at timed intervals.
  • Spectroscopic Monitoring : Use 19^{19}F NMR to track fluorine dissociation or rearrangement under acidic/basic conditions .
  • Computational pKa Prediction : Compare calculated (e.g., COSMO-RS) vs. experimental pKa values to identify protonation-sensitive sites.
  • Surface Adsorption Studies : Assess stability on silica or polymer surfaces using microspectroscopic imaging to detect interfacial interactions .

How can advanced microspectroscopic imaging techniques be applied to study the adsorption behavior of this compound on different surfaces?

Q. Advanced Research Focus

  • Atomic Force Microscopy (AFM) : Map surface topography and adhesion forces on materials like stainless steel or glass.
  • Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) : Identify compound-specific fragments adsorbed on surfaces.
  • Infrared Microspectroscopy : Detect functional group interactions (e.g., hydrogen bonding between carboxylic acid and hydroxylated surfaces) .
    Method Workflow :

Sample Preparation : Deposit compound on substrates (e.g., via spin-coating).

Imaging : Acquire high-resolution spatial maps under controlled humidity/temperature.

Data Analysis : Correlate adsorption patterns with surface hydrophobicity or charge.

What methodologies are recommended for analyzing the stereochemical outcomes of spirocyclic ring-opening reactions involving this compound?

Q. Advanced Research Focus

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from quantum mechanical calculations.
  • Kinetic Isotope Effects (KIE) : Study 2^2H or 13^{13}C labeling to elucidate ring-opening mechanisms (e.g., radical vs. ionic pathways) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Difluorospiro[2.5]octane-1-carboxylic acid
Reactant of Route 2
6,6-Difluorospiro[2.5]octane-1-carboxylic acid

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